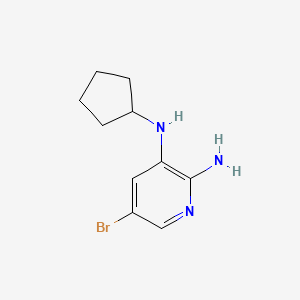

5-bromo-3-N-cyclopentylpyridine-2,3-diamine

Description

Properties

IUPAC Name |

5-bromo-3-N-cyclopentylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-7-5-9(10(12)13-6-7)14-8-3-1-2-4-8/h5-6,8,14H,1-4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIQTTKYLSTGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268833 | |

| Record name | 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393845-73-2 | |

| Record name | 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N3-cyclopentyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 5-bromo-3-N-cyclopentylpyridine-2,3-diamine is C₁₀H₁₄BrN₃, with a molecular weight of 256.14 g/mol. Its structure includes:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Bromine Substitution : A bromine atom at the 5-position enhances reactivity.

- Amino Groups : Located at the 2 and 3 positions, these groups are crucial for biological interactions.

- Cyclopentyl Group : Attached to the nitrogen at position 3, influencing lipophilicity and receptor binding.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, several related compounds exhibit notable biological effects:

- Antimicrobial Activity : Pyridine derivatives have been reported to possess antimicrobial properties. For instance, some studies indicate that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

- Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of various enzymes involved in disease pathways. This includes modulation of pathways related to inflammation and cancer.

- Cytotoxicity : Some pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other pyridine derivatives:

| Compound Name | Structure Features | Reported Activity |

|---|---|---|

| 5-Bromo-pyridine | Bromine at position 5 | Antimicrobial |

| 3-Amino-pyridine | Amino group at position 3 | Cytotoxic against cancer cells |

| N-Cyclopentyl derivatives | Cyclopentyl group enhances lipophilicity | Potential enzyme inhibitors |

Case Studies and Research Findings

Research on similar pyridine compounds provides insight into the possible applications of this compound:

- Study on Antimicrobial Activity : A study indicated that pyridine derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. While this study did not test our compound directly, it suggests a pathway for future research into its antimicrobial properties.

- Cytotoxicity Assays : Various compounds structurally similar to this compound were tested against different cancer cell lines. Results showed significant inhibition of cell proliferation in several cases, warranting further exploration of our compound's potential anticancer properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 5-bromo-3-N-cyclopentylpyridine-2,3-diamine exhibit promising activity against specific cancer types. For instance, studies have shown that derivatives of pyridine compounds can selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer treatment. The compound has been noted for its ability to overcome resistance associated with the T790M mutation in EGFR, providing a potential therapeutic avenue for patients who have developed resistance to first-line therapies like afatinib .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar nitrogen-containing heterocycles have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans. The structure-function relationship studies suggest that modifications at the pyridine ring can enhance antibacterial and antifungal activities .

Synthetic Organic Chemistry

2.1 Reagent in Cross-Coupling Reactions

this compound can serve as a valuable reagent in cross-coupling reactions. It can participate in palladium-catalyzed reactions to form biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The bromine atom serves as a leaving group, facilitating the coupling with various nucleophiles such as organometallic reagents .

2.2 Synthesis of Novel Heterocycles

This compound can be utilized to synthesize other complex nitrogen-containing heterocycles through various chemical transformations such as cyclization and functionalization reactions. For example, it can be converted into imidazopyridines or other substituted pyridines that may exhibit enhanced biological activities .

Material Science

3.1 Development of Functional Materials

In material science, derivatives of this compound are being explored for their potential use in developing functional materials such as sensors and catalysts. The unique electronic properties of pyridine derivatives make them suitable candidates for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Research

A study published in Nature Reviews highlighted the effectiveness of pyridine derivatives in targeting mutant EGFR pathways in lung cancer cells. The research demonstrated that compounds structurally similar to this compound could inhibit cell proliferation by blocking ATP binding at the active site of the receptor .

Case Study 2: Antimicrobial Activity

In a comparative analysis of several nitrogen-based compounds, researchers found that a derivative of this compound exhibited significantly lower minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating its potential as a new lead compound for tuberculosis treatment .

Comparison with Similar Compounds

Structural Analogues with Halogen or Substituent Variations

5-Bromopyridine-2,3-diamine

- Structure : Lacks the cyclopentyl group at N3.

- Properties : Higher solubility in polar solvents due to reduced steric bulk. The bromine atom enhances molecular weight (MW: ~218.03 g/mol) and polarizability compared to chloro analogues.

- Applications : Serves as a precursor for anticancer and antimicrobial agents, leveraging its diamine functionality for chelation or covalent binding .

5-Chloropyridine-2,3-diamine

- Structure : Chlorine replaces bromine at the 5-position.

- Properties : Lower molecular weight (MW: ~173.59 g/mol) and reduced electron-withdrawing effect compared to bromine. This may decrease stability in nucleophilic environments.

- Research : Used in crystallographic studies to analyze halogen-dependent packing motifs .

3,5-Dibromopyridin-2-amine

- Structure : Additional bromine at the 3-position, but only one amine group.

- Applications : Explored in Suzuki coupling reactions for biaryl synthesis .

Heterocyclic and Ring-Modified Analogues

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Structure : Pyrimidine ring instead of pyridine, with chlorine at the 2-position.

- Properties : Pyrimidine’s smaller ring size alters electronic distribution and hydrogen-bonding capacity. The cyclopentyl group enhances lipophilicity (ClogP ~2.5).

- Applications : Pyrimidine derivatives are common in kinase inhibitors and antiviral agents .

5-Bromo-6-methoxypyridin-3-amine

- Structure : Methoxy group at the 6-position introduces electron-donating effects.

- Properties : Methoxy group increases solubility in protic solvents and may enhance metabolic stability.

- Research : Methoxy-substituted pyridines are studied for CNS activity due to improved blood-brain barrier penetration .

Substituted Diamine Derivatives

5-Bromo-N2-methylpyridine-2,3-diamine

- Structure : Methyl group at N2 instead of cyclopentyl.

- Lower ClogP (~1.8) suggests better aqueous solubility.

- Applications : Methyl groups are often used to fine-tune pharmacokinetic profiles in drug candidates .

Benzo[g]quinoxaline Derivatives

- Structure : Fused aromatic systems with diamine groups.

- Properties : Extended conjugation enhances intercalation with DNA/RNA, making them potent cytotoxic agents.

- Research: Compound 3 (a benzo[g]quinoxaline derivative) showed submicromolar cytotoxicity against MCF-7 cells via Bax/Bcl2-mediated apoptosis .

Preparation Methods

Starting Material Preparation: Brominated Pyridine Intermediates

A common precursor is 2-amino-3,5-dibromopyridine , which can be prepared by bromination of 2-aminopyridine using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. The bromination is typically carried out in acetone at low temperatures (~10 °C) with slow addition of NBS to optimize yield and minimize by-products such as 2-amino-3,5-dibromopyridine (a major impurity).

Introduction of Cyclopentyl Group at 3-Amino Position

The cyclopentyl substitution on the 3-amino group is typically introduced via nucleophilic substitution or amide coupling reactions. A directing group strategy can be employed to protect the amine functionalities during selective substitution.

- One reported approach involves protecting the 2-amino group by reaction with a directing group such as 1,1-dimethoxy-N,N-dimethylmethanamine to form an imidamide intermediate.

- The 3-bromo substituent is then replaced by a cyclopentyl amine or a suitable cyclopentyl zinc reagent under nickel-catalyzed conditions to form the C-N bond selectively.

- The directing group is subsequently removed by acid hydrolysis to regenerate the free amine.

Reduction of Nitro Intermediates to Diamines

Alternatively, the diamine functionality at positions 2 and 3 can be obtained by reduction of nitro-substituted precursors such as 2-amino-3-nitro-5-bromopyridine using reducing agents like stannous chloride (SnCl2) under acidic conditions.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| Reduction | 2-amino-3-nitro-5-bromopyridine + SnCl2 in acidic medium | Conversion of nitro group to amino group | Efficient route to diamine |

Purification Techniques

Purification of the final compound and intermediates is typically achieved by:

- Recrystallization from ethanol or other suitable solvents.

- Chromatography using petroleum ether/ethyl acetate mixtures.

- Chromatographic separation is particularly important to remove over-brominated impurities and side products.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- Controlling bromination reagent quantity and addition rate is critical to minimize over-bromination and maximize yield of the desired mono-brominated intermediate.

- Use of directing groups for amine protection allows selective substitution at the 3-position without affecting the 2-amino group, improving reaction specificity.

- Nickel-catalyzed substitution with organozinc reagents is an effective method for C-N bond formation on pyridine rings bearing halogens.

- Acid hydrolysis conditions must be optimized to remove protecting groups without degrading the sensitive diamine pyridine core.

- Reduction of nitro groups to amines using stannous chloride is a classical, reliable method for preparing diamines on pyridine rings.

- Purification by recrystallization and chromatography is essential to remove side products and impurities such as dibromo derivatives.

Q & A

Q. What advanced separation techniques are suitable for purifying this diamine from complex mixtures?

- Methodological Answer : Use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water solvent system. Alternatively, employ molecularly imprinted polymers (MIPs) tailored to the diamine’s hydrogen-bonding motifs. Validate purity via HPLC with charged aerosol detection (CAD) to quantify low-UV-absorbing impurities .

Key Considerations for Data Interpretation

- Contradiction Analysis : Conflicting solubility data may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD and DSC.

- Reaction Monitoring : Use LC-MS/MS to track transient intermediates and adjust quenching protocols dynamically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.